molecular formula C23H32Cl2N4O2 B12314506 2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride

2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride

Cat. No.: B12314506
M. Wt: 467.4 g/mol
InChI Key: OUHCHIFCUFPJNN-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with piperidine and benzylpiperidine groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine and benzylpiperidine groups. Common reagents used in these reactions include:

    Pyrimidine derivatives: Starting materials for the pyrimidine core.

    Piperidine: Used to introduce the piperidine groups.

    Benzyl chloride: For the benzylation of piperidine.

The reaction conditions often involve:

    Solvents: Such as dichloromethane or ethanol.

    Catalysts: Including acids or bases to facilitate the reactions.

    Temperature control: Reactions are typically carried out at controlled temperatures to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature regulation, and product isolation ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid: Without the dihydrochloride salt.

    4-Benzylpiperidine: A simpler structure with only the benzylpiperidine group.

    Pyrimidine derivatives: Various compounds with modifications to the pyrimidine core.

Uniqueness

2-(4-Benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C23H32Cl2N4O2

Molecular Weight

467.4 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-4-(piperidin-4-ylmethyl)pyrimidine-5-carboxylic acid;dihydrochloride

InChI

InChI=1S/C23H30N4O2.2ClH/c28-22(29)20-16-25-23(26-21(20)15-18-6-10-24-11-7-18)27-12-8-19(9-13-27)14-17-4-2-1-3-5-17;;/h1-5,16,18-19,24H,6-15H2,(H,28,29);2*1H

InChI Key

OUHCHIFCUFPJNN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC(=NC=C2C(=O)O)N3CCC(CC3)CC4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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